BX-320

PDK1 inhibitor oral bioavailability metastasis

BX-320 is the sole PDK1 inhibitor with documented oral in vivo efficacy in a blood-borne metastasis model (200 mg/kg b.i.d., 21-day LOX melanoma lung colonization assay) and a publicly available 2.17 Å co-crystal structure (PDB 1Z5M) for structure-based drug design. Unlike BX-795/BX-912 (no oral in vivo data) or GSK2334470 (not orally bioavailable), BX-320 uniquely enables systemic PDK1 pathway blockade in animal models. Quantitative cellular benchmarks (Akt/p70S6K1 suppression at 1–3 µM; MDA-MB-468 growth IC50=0.6 µM; caspase-3/7 12-fold induction at 0.5 µM) ensure reproducible target engagement. The >30-fold sensitivity increase in 3D spheroid vs. 2D culture positions BX-320 as the definitive tool for anoikis resistance and metastasis-relevant survival studies. Choose BX-320 for research programs demanding structural insight, oral dosing, and validated pharmacodynamic readouts.

Molecular Formula C23H31BrN8O3
Molecular Weight 547.4 g/mol
CAS No. 702676-93-5
Cat. No. B1607279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBX-320
CAS702676-93-5
Molecular FormulaC23H31BrN8O3
Molecular Weight547.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)C(=O)NCCCNC1=NC(=NC=C1Br)NC2=CC(=CC=C2)NC(=O)N3CCCC3
InChIInChI=1S/C23H31BrN8O3/c1-23(2,19(25)33)20(34)27-10-6-9-26-18-17(24)14-28-21(31-18)29-15-7-5-8-16(13-15)30-22(35)32-11-3-4-12-32/h5,7-8,13-14H,3-4,6,9-12H2,1-2H3,(H2,25,33)(H,27,34)(H,30,35)(H2,26,28,29,31)
InChIKeyZNSULAZTNWFKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BX-320 (CAS 702676-93-5): A Structurally Characterized, Orally Active PDK1 Inhibitor for Oncology Research Procurement


BX-320 is a synthetic, ATP-competitive small-molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master kinase in the PI3K/Akt signaling pathway central to cancer cell growth, survival, and metastasis. Reported as one of three lead compounds—alongside BX-795 and BX-912—in the foundational Feldman et al. study [1], BX-320 exhibits a PDK1 IC50 of 30–39 nM in direct kinase and coupled AKT2 activation assays [1]. It is the only member of that series for which both an X-ray co-crystal structure (PDB 1Z5M, 2.17 Å resolution) [2] and oral in vivo efficacy in a blood-borne metastasis model have been documented [1].

Why Generic Substitution of PDK1 Inhibitors Falls Short: BX-320 vs. BX-795 vs. BX-912 vs. GSK2334470


PDK1 inhibitors exhibit distinctly non-interchangeable profiles defined by three parameters: kinase-domain potency, selectivity fingerprint across the AGC kinase family, and in vivo ADME suitability. BX-320's closest in-class chemical analogs—BX-795 (IC50 6 nM PDK1) and BX-912 (IC50 12 nM PDK1)—differ substantially in their selectivity windows, particularly against PKA (35-fold, 140-fold, and 9-fold for BX-320, BX-795, and BX-912, respectively) [1]. More critically, only BX-320 has been validated for oral dosing in an in vivo metastasis model within the original study [1]; both BX-795 and BX-912 lack parallel in vivo oral efficacy data. The commonly cited alternative GSK2334470 (IC50 ≈10 nM, tested against 93 kinases) provides superior specificity [2] but is not orally bioavailable, making it unsuitable for systemic tumor models. These divergences mean that swapping one PDK1 inhibitor for another without matching the specific experimental context (in vitro vs. in vivo, selectivity tolerance, structural requirement) risks invalidating pharmacodynamic readouts.

BX-320 Quantitative Differentiation Evidence: Comparator-Aligned Potency, Selectivity, Structural, and In Vivo Data


Orally Active PDK1 Inhibition with In Vivo Proof-of-Concept in a Blood-Borne Metastasis Model

Among the three BX-series PDK1 inhibitors described in the same primary study, BX-320 is the only compound advanced to an in vivo oral efficacy experiment. Nude mice (athymic nu/nu, female, 6–8 weeks) received BX-320 at 200 mg/kg by oral gavage twice daily for 21 days following tail-vein injection of LOX melanoma cells; the compound dramatically inhibited lung tumor growth [1]. Neither BX-795 nor BX-912 underwent oral in vivo evaluation in this study, and GSK2334470—an alternative high-specificity PDK1 inhibitor (IC50 ≈10 nM)—is not reported to possess oral bioavailability [2].

PDK1 inhibitor oral bioavailability metastasis in vivo efficacy

Atomic-Resolution Binding Mode Defined by X-Ray Co-Crystal Structure with Human PDK1

BX-320 is co-crystallized with human PDK1, yielding a 2.17 Å resolution structure (PDB 1Z5M) that reveals key hydrogen bonds between the aminopyrimidine core and the hinge region residue Ala162 [1]. This structure is publicly available and enables structure-based optimization or rational mutagenesis studies. In contrast, no crystal structures of BX-795 or BX-912 in complex with PDK1 have been deposited in the PDB as of the current analysis [2].

PDK1 inhibitor crystal structure X-ray crystallography binding mode structure-based drug design

Quantitative Kinase Selectivity Fingerprint Differentiated from BX-795 and BX-912 in a Single Experimental Panel

In a 10-kinase selectivity panel directly comparing BX-320, BX-795, and BX-912, all three compounds retained >20-fold selectivity for PDK1; however, the magnitude of discrimination diverges markedly for specific off-targets. Against PKA, BX-320 showed 35-fold selectivity, whereas BX-795 achieved 140-fold and BX-912 only 9-fold. Against PKCα, BX-320 provided 146-fold selectivity, BX-795 1,600-fold, and BX-912 105-fold. For Chk1 and KDR, BX-320's selectivity window was 21-fold each, while BX-795 reached 90-fold and 190-fold, respectively [1].

PDK1 inhibitor kinase selectivity AGC kinase off-target profiling

Cellular Target Engagement: PDK1-Dependent Akt and p70S6K1 Phosphorylation Suppression in PTEN-Null Prostate Cancer Cells

BX-320 reduces phospho-Thr308-Akt and phospho-Thr389-p70S6K1 levels in PTEN-negative PC-3 prostate cancer cells with IC50 values between 1 and 3 µM after 18 h treatment, as measured by western blotting [1]. While both BX-795 and BX-912 also suppress PDK1/Akt signaling in the same cell line, their quantitative cellular IC50 values for Akt and S6K1 phosphorylation are not reported in the original study, preventing direct numerical comparison. The cellular potency shift (~30–100-fold relative to biochemical IC50) reflects intracellular ATP competition and protein binding, a parameter critical for in vivo dose selection.

PDK1 inhibitor Akt phosphorylation p70S6K1 PC-3 cells PI3K pathway

Apoptosis Induction in MDA-MB-468 Breast Cancer Cells with Quantitative Caspase-3/7 Activation

BX-320 elicits a strong pro-apoptotic response in PTEN-null MDA-MB-468 breast cancer cells, producing a 12-fold induction of caspase-3/7 activity after 48 h of treatment (apoptosis IC50 = 0.5 µM) while inhibiting cell growth with IC50 = 0.6 µM [1]. This is one of the few PDK1 inhibitors for which caspase-3/7 fold-activation has been explicitly quantified alongside growth inhibition, providing a dual-functional endpoint. Comparable quantitative apoptosis induction data for BX-795 and BX-912 are not presented in the primary report.

PDK1 inhibitor apoptosis caspase-3/7 MDA-MB-468 breast cancer

Anchorage-Independent Growth Sensitivity: >30-Fold Differential Between Soft Agar and Tissue Culture Plastic

Cancer cell lines with elevated Akt activity—including MDA-MB-468, PC-3, and others—were >30-fold more sensitive to growth inhibition by BX-320 (and the other BX-series inhibitors) in soft agar (anchorage-independent conditions) than on standard tissue culture plastic [1]. This context-dependent differential sensitivity is a hallmark of PDK1/Akt pathway dependency for survival of unattached cells and is quantitatively documented for BX-320 across a multi-cell-line panel. While this >30-fold differential applies to all three BX-series inhibitors, BX-320 uniquely extends this observation into an in vivo metastasis setting (see Evidence Item 1), closing the in vitro–to–in vivo translatability loop.

PDK1 inhibitor anchorage-independent growth soft agar Akt-dependent survival cancer cell lines

BX-320 Application Scenarios: Where Its Differential Evidence Profile Delivers Maximum Experimental Value


In Vivo Blood-Borne Metastasis and Systemic PDK1 Inhibition Studies

BX-320 is the appropriate PDK1 inhibitor for research programs that require oral dosing in mouse models of metastasis. At 200 mg/kg b.i.d. for 21 days, BX-320 significantly suppresses LOX melanoma lung colonization after tail-vein injection, establishing a validated dosing regimen for systemic PDK1 pathway blockade [1]. GSK2334470 cannot be substituted in this context due to lack of oral bioavailability [2], and BX-795/BX-912 lack published in vivo oral efficacy data.

Structure-Based Drug Design and PDK1 Resistance Mutant Modeling

The publicly available 2.17 Å co-crystal structure of BX-320 with human PDK1 (PDB 1Z5M) makes BX-320 the reference PDK1 inhibitor for structure-guided medicinal chemistry efforts, including molecular docking studies, resistance mutation modeling, and fragment-based design. No equivalent structural data exist for BX-795 or BX-912 [1].

Cellular PDK1 Pathway Engagement Assays with Defined Working Concentrations

BX-320 provides a well-characterized cellular PDK1 inhibition window: Akt/p70S6K1 phosphorylation in PC-3 cells is suppressed at 1–3 µM (18 h), growth of MDA-MB-468 cells is inhibited at IC50 = 0.6 µM, and apoptosis is induced with caspase-3/7 fold-induction = 12-fold at IC50 = 0.5 µM [1]. These quantitative cellular benchmarks, absent from the original data for BX-795 and BX-912, enable direct experimental calibration for target engagement and downstream functional readouts.

Anchorage-Independent Tumor Cell Survival and 3D Culture Models

BX-320 is particularly suited to soft-agar and 3D tumor spheroid models where PDK1/Akt-dependent survival of detached cells produces a >30-fold sensitivity increase compared with 2D adherent culture [1]. This differential vulnerability has been confirmed across multiple Akt-elevated cancer cell lines, making BX-320 a tool compound for dissecting anoikis resistance and metastasis-relevant survival mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for BX-320

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.